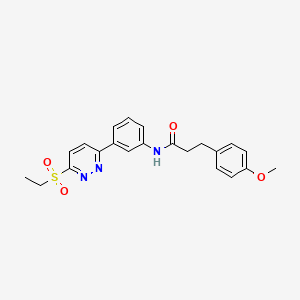

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, is a multifaceted molecule that likely exhibits a range of interesting chemical and physical properties due to its complex structure. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules that can help us infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related acrylonitrile compounds typically involves the formation of a C=C bond with Z geometry, as seen in the synthesis of (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile . The process may involve linking aromatic rings with an acrylonitrile group, which is planar and exhibits specific dihedral angles with respect to the attached ring systems. The synthesis of (Z)- and (E)-pyrazolylacrylonitriles and their evaluation as novel antioxidants also provides a method for the synthesis of Z-geometry acrylonitriles, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is characterized by the presence of a planar acrylonitrile group. In the case of (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, the dihedral angles between the acrylonitrile unit and the attached ring systems are significant, which suggests that similar steric considerations would be relevant for the compound . The presence of aromatic rings and heteroatoms in the structure is likely to influence the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the substituents attached to the acrylonitrile group. For instance, the presence of an indole or pyrazolyl group can affect the molecule's reactivity towards nucleophiles and electrophiles. The paper on pyrazolylacrylonitriles discusses the isomerization of Z- to E-acrylonitriles under basic conditions, which could be a relevant reaction for the compound , depending on its substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are determined by their molecular structure. The planarity of the acrylonitrile group and the nature of the substituents can affect properties such as solubility, melting point, and reactivity. Intermolecular interactions, such as hydrogen bonding, can also play a role in the compound's physical state and its behavior in solution, as seen in the formation of head-to-tail chains in the crystal structure of a related compound . The presence of aromatic rings and heteroatoms can influence the compound's UV-Vis and IR spectra, as well as its NMR characteristics.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research on similar compounds has explored synthetic methodologies and chemical transformations. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride results in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, demonstrating the versatility of acrylonitrile derivatives in organic synthesis (Frolov et al., 2005). Furthermore, the efficient one-pot synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds highlights the importance of integrating these moieties for creating novel heterocyclic compounds under environmentally benign conditions (Kavitha et al., 2018).

Antimicrobial Applications

The incorporation of coumarin–thiazole derivatives into polymers, such as polyurethane coatings, has been shown to impart significant antimicrobial properties. This indicates the potential of these compounds in developing antimicrobial surfaces, which could have wide-ranging applications in healthcare, food safety, and materials science (El‐Wahab et al., 2014).

Antiproliferative and Anticancer Research

The study of heterocyclic systems derived from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one, similar in structure to the queried compound, has revealed significant antiproliferative activity against cancer cell lines. This suggests the potential of these compounds in anticancer research, offering insights into the development of new therapeutic agents (Kaddah et al., 2021).

Propiedades

IUPAC Name |

(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S/c1-15(2)16-7-9-19(10-8-16)26-13-18(12-25)23-27-21(14-30-23)20-11-17-5-3-4-6-22(17)29-24(20)28/h3-11,13-15,26H,1-2H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHMJBNRSZXUQK-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)